N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide
Overview
Description
N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound is known for its unique structure, which includes a hydrazino group and an acetamide group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide typically involves the reaction of 4-acetamidophenol with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and context.
Comparison with Similar Compounds
- 4-acetamidophenoxyacetylhydrazine
- (4-acetamidophenoxy)acetyl hydrazide
- (p-acetamidophenoxy)acetyl hydrazide
- 2-(4-acetamidophenoxy)acetohydrazide
Comparison: N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide is unique due to its specific hydrazino and acetamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7(14)12-8-2-4-9(5-3-8)16-6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZKIIKNIOGTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244168 | |
Record name | 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75129-75-8 | |
Record name | 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75129-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the potential antimicrobial applications of N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide?
A: Research indicates that N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide can be used to synthesize substituted tetrahydropyrimidines, some of which exhibit promising antimicrobial activity. Specifically, compound 4b, a substituted tetrahydropyrimidine derived from N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide, demonstrated good antitubercular activity against M. tuberculosis in comparison to standard treatments like isoniazid (INH) and streptomycin []. This suggests potential for further exploration of this compound and its derivatives in developing new antitubercular therapies.
Q2: How does N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide and its metal complexes affect the corrosion of mild steel in acidic environments?
A: Studies have shown that both N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide [HL] and its manganese(II) complex [Mn-HL] act as corrosion inhibitors for mild steel in dilute sulfuric acid solutions []. Electrochemical techniques revealed that the complex [Mn-HL] exhibits higher inhibition efficiency compared to the free ligand [HL]. Scanning electron microscopy (SEM) and energy-dispersive X-ray (EDX) analysis further confirmed the improved surface morphology of mild steel treated with [Mn-HL], transitioning from localized to more general corrosion, indicative of a protective film formation []. This suggests potential applications for this compound and its metal complexes in protecting mild steel against corrosion, particularly in acidic environments.
Q3: How does computational chemistry contribute to understanding the pharmaceutical potential of N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide derivatives?
A: In silico QSAR (Quantitative Structure-Activity Relationship) studies have been employed to predict the drug-relevant properties of N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide derivatives []. These studies analyzed properties such as hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), polar surface area (PSA), calculated logarithm of the partition coefficient (C Log P), drug score, and drug-likeness. The results indicated that these compounds possess favorable characteristics for potential drug development. This highlights the importance of computational approaches in guiding future research and drug discovery efforts related to N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide and its derivatives.
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